molecular formula C12H10O4 B14758140 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy-

Cat. No.: B14758140
M. Wt: 218.20 g/mol
InChI Key: GSWMCOGLHDMELC-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- is an organic compound belonging to the class of naphthalenecarboxylic acids It is characterized by the presence of a carboxylic acid group attached to a naphthalene ring, with additional hydroxy and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.

    Diazotization: The amino group is diazotized to form a diazonium salt.

    Hydrolysis: The diazonium salt undergoes hydrolysis to form 2-naphthol.

    Methoxylation: 2-naphthol is then methoxylated to introduce the methoxy group at the 5-position.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of 2-naphthalenecarboxylic acid, 4-hydroxy-5-keto-.

    Reduction: Formation of 2-naphthalenemethanol, 4-hydroxy-5-methoxy-.

    Substitution: Formation of various substituted naphthalenecarboxylic acids depending on the substituent introduced.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can also participate in ionic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-: Similar structure but with the hydroxy group at the 3-position.

    2-Naphthalenecarboxylic acid, 5-hydroxy-: Similar structure but with the hydroxy group at the 5-position.

    2-Naphthalenecarboxylic acid, 4-hydroxy-: Lacks the methoxy group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5-methoxy- is unique due to the specific positioning of the hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-hydroxy-5-methoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-10-4-2-3-7-5-8(12(14)15)6-9(13)11(7)10/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWMCOGLHDMELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CC(=C21)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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